molecular formula C8H8F2O B1401255 2,4-Difluoro-3-methylanisole CAS No. 1806369-98-1

2,4-Difluoro-3-methylanisole

Cat. No.: B1401255
CAS No.: 1806369-98-1
M. Wt: 158.14 g/mol
InChI Key: FRJUTZAACRIDEA-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylanisole is an organic compound with the molecular formula C8H8F2O It is a derivative of anisole, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and a methyl group is attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylanisole typically involves the fluorination of 3-methylanisole. One common method is the electrophilic aromatic substitution reaction, where 3-methylanisole is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-methylanisole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

    2,4-Difluoroanisole: Similar to 2,4-Difluoro-3-methylanisole but lacks the methyl group at the third position.

    3,5-Difluoroanisole: Another fluorinated anisole derivative with fluorine atoms at positions 3 and 5.

    2,4-Difluorotoluene: A fluorinated toluene derivative with fluorine atoms at positions 2 and 4.

Uniqueness: this compound is unique due to the specific positioning of its fluorine atoms and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJUTZAACRIDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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